N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a methoxyphenyl and azepane substituent, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.
Amide Formation: The 4-methylbenzoyl chloride is then reacted with 2-(azepan-1-yl)-2-(4-methoxyphenyl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(piperidin-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-[2-(morpholin-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity, selectivity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-7-9-20(10-8-18)23(26)24-17-22(25-15-5-3-4-6-16-25)19-11-13-21(27-2)14-12-19/h7-14,22H,3-6,15-17H2,1-2H3,(H,24,26) |
InChI Key |
WXHKBEGVIOSASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3 |
Origin of Product |
United States |
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